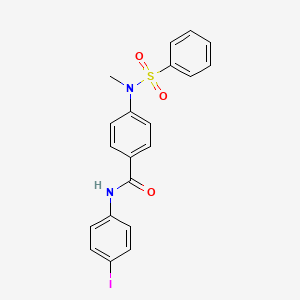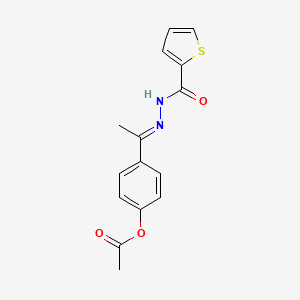![molecular formula C20H21Cl3N4O B11659270 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11659270.png)
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a hydrazide group, and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl groups may interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol: A related compound with similar structural features
Uniqueness
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21Cl3N4O |
|---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21Cl3N4O/c21-17-4-2-1-3-16(17)13-26-7-9-27(10-8-26)14-20(28)25-24-12-15-5-6-18(22)19(23)11-15/h1-6,11-12H,7-10,13-14H2,(H,25,28)/b24-12- |
InChI Key |
GQGHVPHSWNDLLH-MSXFZWOLSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11659189.png)
![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659194.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B11659197.png)


![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-methylpropanamide)](/img/structure/B11659227.png)
![6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659243.png)
![Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11659246.png)
![N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide](/img/structure/B11659264.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11659266.png)

![Ethyl 5-methyl-4-phenyl-2-[({2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11659277.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659289.png)
![N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11659293.png)
